4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide
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Overview
Description
4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles These compounds are characterized by the presence of a triazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzohydrazide with suitable electrophiles, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step chemical modifications of starting materials such as 3-bromobenzoic acid. The process includes conversion to intermediates like methyl-3-bromobenzoate and 3-bromobenzohydrazide, followed by cyclization and coupling with electrophiles to form the final product .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like DMF .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazole ring .
Scientific Research Applications
4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Material Science: It is explored for its nonlinear optical properties, making it a candidate for optoelectronic applications.
Agrochemicals: The compound’s derivatives are investigated for their potential use as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit cancer cell growth by interfering with cellular pathways and inducing apoptosis. The triazole ring plays a crucial role in binding to target proteins and enzymes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
4-methyl-4H-1,2,4-triazol-3-yl derivatives: Studied for their nonlinear optical properties.
Uniqueness
4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide stands out due to its unique combination of a phenyl group and a triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
4-phenyl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C12H14N4O/c17-11(15-12-13-9-14-16-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,13,14,15,16,17) |
InChI Key |
YHOMLBKWRKVVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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